molecular formula C8H11NO B14355787 4,5,6-trimethylpyridin-2(1H)-one CAS No. 91914-09-9

4,5,6-trimethylpyridin-2(1H)-one

Cat. No.: B14355787
CAS No.: 91914-09-9
M. Wt: 137.18 g/mol
InChI Key: CMSSDZQNILGIDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6-Trimethylpyridin-2(1H)-one: is a heterocyclic organic compound with the molecular formula C8H11NO It is a derivative of pyridine, characterized by the presence of three methyl groups at the 4, 5, and 6 positions and a keto group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-trimethylpyridin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,3,4-trimethylpyridine, oxidation can be performed using reagents like potassium permanganate or chromium trioxide to introduce the keto group at the 2 position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes. The choice of oxidizing agent and reaction conditions is optimized to ensure high yield and purity of the final product. Continuous flow reactors and catalytic processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,5,6-Trimethylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding 4,5,6-trimethylpyridin-2-ol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of 4,5,6-trimethylpyridin-2-ol.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4,5,6-Trimethylpyridin-2(1H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4,5,6-trimethylpyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the keto group allows for hydrogen bonding and other interactions with target molecules, influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,5,6-Trimethylpyridin-2-ol: Similar structure but with a hydroxyl group instead of a keto group.

    2,3,4-Trimethylpyridine: Lacks the keto group, affecting its reactivity and applications.

    4,5,6-Trimethylpyridine: Similar methyl substitution pattern but without the keto group.

Uniqueness

4,5,6-Trimethylpyridin-2(1H)-one is unique due to the presence of the keto group at the 2 position, which significantly influences its chemical reactivity and potential applications. This functional group allows for a wider range of chemical transformations and interactions compared to its analogs.

Properties

CAS No.

91914-09-9

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

4,5,6-trimethyl-1H-pyridin-2-one

InChI

InChI=1S/C8H11NO/c1-5-4-8(10)9-7(3)6(5)2/h4H,1-3H3,(H,9,10)

InChI Key

CMSSDZQNILGIDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=C1C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.